molecular formula C8H8BrNO B1603295 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine CAS No. 625394-65-2

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Katalognummer: B1603295
CAS-Nummer: 625394-65-2
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: NUVCHIRBNLDKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound is characterized by the presence of a bromine atom at the 8th position of the benzoxazine ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 3,4-dihydro-2H-1,4-benzoxazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and minimizes the risk of side reactions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 8th position undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Reagent/Conditions Product Yield Reference
Sodium hydroxide (NaOH)8-Hydroxy-3,4-dihydro-2H-1,4-benzoxazine72–85%
Potassium carbonate (K₂CO₃) + Amines8-Amino-3,4-dihydro-2H-1,4-benzoxazine65–78%
Buchwald–Hartwig conditions (Pd)4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives24–82%

Key Findings :

  • Palladium-catalyzed N-arylation with substituted bromobenzenes yields 4-aryl derivatives, which are critical for medicinal chemistry applications .

  • Substituents on the aryl group (e.g., methoxy, nitro) influence reaction efficiency and product stability .

Cyclization Reactions

The benzoxazine core participates in intramolecular cyclization to form fused heterocycles.

Mannich Cyclization

  • Conditions : Catalytic hydrogenation (Pd/C) followed by acid-mediated cyclization.

  • Product : 3,4-Diphenyl-1,4-benzoxazine derivatives.

  • Yield : 50–73% .

Copper-Catalyzed C–N Cyclization

  • Conditions : Cu(I) catalysis in a stepwise Sₙ2 ring-opening/cyclization sequence.

  • Product : Enantioenriched 2H-1,4-benzoxazines.

  • Enantioselectivity : >99% ee .

Reduction Reactions

The bromine atom and the benzoxazine ring can be reduced under controlled conditions.

Reagent/Conditions Product Yield Reference
Lithium aluminum hydride (LiAlH₄)De-brominated 3,4-dihydro-2H-1,4-benzoxazine60–75%
Catalytic hydrogenation (H₂/Pd-C)8-Amino-3,4-dihydro-2H-1,4-benzoxazine85–90%

Applications : Reduced derivatives exhibit enhanced bioactivity, including anticancer and antibacterial properties .

Comparative Reactivity of Derivatives

The table below contrasts the reactivity of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine with structurally similar compounds:

Compound Reactivity Key Difference
7-Bromo-2H-benzo[b] oxazin-3(4H)-oneLimited participation in cyclization due to ketone groupHigher electrophilicity at C-3
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinesEnhanced stability in N-arylation reactionsAryl groups hinder bromine substitution

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Anticancer Agents:
The compound has been identified as a lead candidate in drug discovery for antimicrobial and anticancer agents. Its biological activity suggests that it may interact with specific biological targets, potentially leading to the development of effective treatments against various diseases.

CNS Disorders:
Research indicates that derivatives of benzoxazine compounds, including 8-bromo variants, may exhibit activity in treating central nervous system (CNS) disorders such as depression and schizophrenia. These compounds are believed to act on serotonin receptors, which are crucial in regulating mood and anxiety .

Analgesic Properties:
Some studies have suggested that derivatives of 8-bromo-3,4-dihydro-2H-1,4-benzoxazine may possess analgesic properties, making them suitable for pain management therapies. This potential has prompted further investigation into their mechanisms of action and therapeutic efficacy .

Chemical Research

Synthesis and Derivative Development:
The synthesis of this compound can be achieved through various methods, allowing for the exploration of numerous derivatives with modified properties. This versatility is critical for developing compounds tailored for specific biological activities or pharmacological profiles .

Structure-Activity Relationship (SAR) Studies:
Understanding the structure-activity relationship of 8-bromo derivatives aids researchers in predicting the biological activity based on structural modifications. Such studies are essential for optimizing compound efficacy and minimizing toxicity .

Analytical Chemistry

Analytical Applications:
Due to its unique chemical structure, this compound is utilized in analytical chemistry for developing methods to detect and quantify similar compounds in various matrices. Its applications include chromatography and mass spectrometry techniques .

Case Studies

Study Focus Findings
Case Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values comparable to existing chemotherapeutics.
Case Study 2CNS EffectsShowed potential as an anxiolytic agent in animal models, indicating effects on serotonin receptors similar to SSRIs.
Case Study 3Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria in laboratory settings.

Wirkmechanismus

The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The bromine atom at the 8th position plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biologische Aktivität

8-Bromo-3,4-dihydro-2H-1,4-benzoxazine is a compound that has garnered attention for its diverse biological activities. It belongs to the benzoxazine class of compounds, which are recognized for their potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C8H8BrNOC_8H_8BrNO and a molecular weight of 214.06 g/mol. The presence of a bromine atom at the 8-position enhances its reactivity and biological activity. It is often studied in its hydrochloride salt form, which improves its solubility in aqueous environments.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit various cancer cell lines. A study reported that derivatives of benzoxazines exhibited significant antiproliferative effects against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines with IC50 values ranging from 7.84 to 16.2 µM . The mechanism of action appears to involve the modulation of specific signaling pathways associated with cancer cell proliferation.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a critical role in drug metabolism; thus, the inhibition by this compound could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme. Understanding these interactions is crucial for assessing safety profiles in clinical settings.

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates antimicrobial activity. Research indicates that it may be effective against various bacterial strains, suggesting potential applications in developing therapeutic agents for infectious diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's ability to bind to and inhibit cytochrome P450 enzymes alters drug metabolism.
  • Cell Signaling Modulation : Its structural features allow it to interact with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens .

Comparative Analysis with Similar Compounds

A comparison table below highlights the biological activities of this compound against similar compounds:

Compound NameAnticancer ActivityCYP1A2 InhibitionAntimicrobial Activity
This compoundHighYesModerate
Ethyl 8-bromo-3,4-dihydro-2H-benzoxazineModerateYesLow
Other benzoxazine derivativesVariableVariableVariable

Case Studies

Several case studies have explored the efficacy and safety profiles of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated significant growth inhibition in multiple cancer cell lines. Further research is needed to explore its efficacy in vivo.
  • Drug Interaction Studies : Investigations into the compound's interaction with CYP1A2 revealed potential risks for altered drug metabolism when used alongside other medications metabolized by this pathway.

Eigenschaften

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVCHIRBNLDKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585699
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625394-65-2
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A three neck flask was charge with tris(dibenzylideneacetone)dipalladium(0) (0.37 g, 0.0004 mol, 2 mol % Pd), (±) racemic-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.64 g, 0.001 mol, 5 mol % Pd), and sodium tert-butoxide (2.7 g, 0.028 mol) and flushed with nitrogen. A solution of 2-(2,6-dibromo-phenoxy)ethylamine (6 g, 0.02 mol) in toluene (50 mL) was added. The mixture was heated to 95° C. and was stirred for 12 h. The mixture was cooled to room temperature, taken up in ethyl acetate, filtered and concentrated. The crude material was purified by flash chromatography on silica gel (eluting with hexane-ethyl acetate; 7:3, v/v) to give 8-bromo-3,4-dihydro-2H-benzo[1,4]oxazine as an oil (275 mg, 48%). The hydrochloride salt was prepared from ethanol-hydrogen chloride. MS: MH+=214. M.p. 184.1-195.4° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0.37 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared using a procedure analogous to bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline except that 7-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one was replaced with 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. LCMS, [M+H]+=214.0. 1H NMR (400 MHz, CDCl3) δ 6.90 (dd, J=7.9, 1.5 Hz, 1H), 6.63 (t, J=7.9 Hz, 1H), 6.53 (dd, J=7.9, 1.5 Hz, 1H), 4.33-4.39 (m, 2H), 3.42-3.48 (m, 2H).
Name
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
Reactant of Route 3
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
Reactant of Route 4
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
Reactant of Route 5
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
8-Bromo-3,4-dihydro-2H-1,4-benzoxazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.